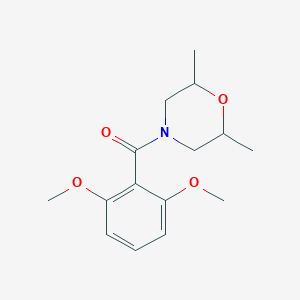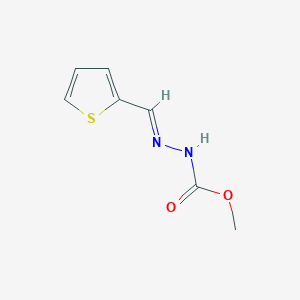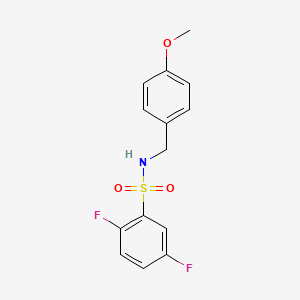![molecular formula C17H16N2O4 B5330954 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
作用机制
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and activating cell proliferation and survival pathways. This leads to cell cycle arrest and apoptosis in cancer cells that overexpress or are addicted to EGFR signaling.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including lung, breast, colon, and pancreatic cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. In addition, 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has been shown to reduce tumor angiogenesis and metastasis, and to sensitize cancer cells to immune checkpoint inhibitors.
实验室实验的优点和局限性
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, its use is limited by its low solubility and poor pharmacokinetic properties, which may require the use of high concentrations or alternative delivery methods. In addition, 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione may have off-target effects on other kinases or cellular processes, which should be carefully evaluated in experimental settings.
未来方向
For 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione research include the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties, the identification of biomarkers for patient selection and monitoring of response to EGFR inhibitors, and the combination of EGFR inhibitors with other targeted therapies or immunotherapies for synergistic effects. In addition, the role of EGFR signaling in cancer stem cells, tumor microenvironment, and resistance mechanisms should be further elucidated to optimize the use of EGFR inhibitors in cancer treatment.
合成方法
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 3-methoxyphenol to form 2-(3-methoxyphenoxy)-4-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with ethylene oxide to form 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione.
科学研究应用
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has also been studied for its potential as a diagnostic tool, as it can be labeled with radioactive isotopes for imaging EGFR expression in tumors.
属性
IUPAC Name |
3-[2-(3-methoxyphenoxy)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-12-5-4-6-13(11-12)23-10-9-19-16(20)14-7-2-3-8-15(14)18-17(19)21/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWNIEKTBLLUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)

![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)